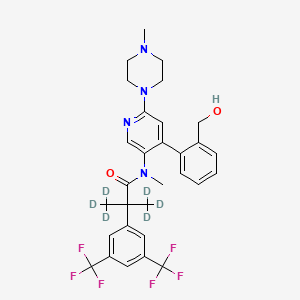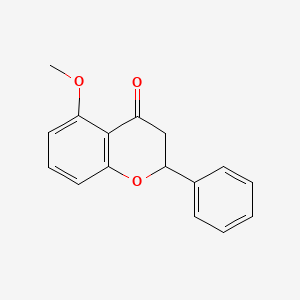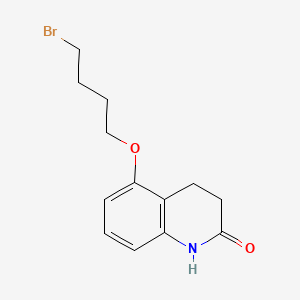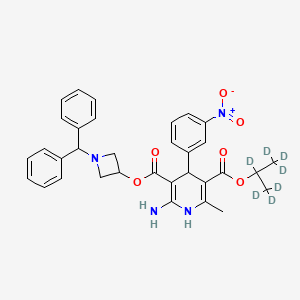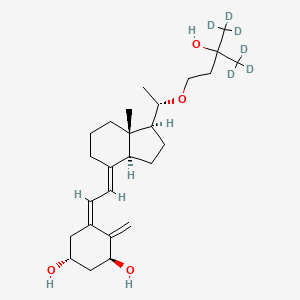
Maxacalcitol-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a non-calcemic analog of vitamin D3 and acts as a ligand for vitamin D receptors and vitamin D receptor-like receptors . This compound is primarily used in scientific research and has shown potential in various medical applications, particularly in the treatment of conditions related to vitamin D deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maxacalcitol-D6 is synthesized from pregnenolone acetate through a novel method that involves a combination of five-step organic transformations and one-step biological transformation . This method is shorter, milder, and simpler compared to previously reported approaches. The overall yield of this unoptimized process is approximately 0.178% .
Industrial Production Methods
The industrial production of this compound involves the use of (S)-19-nor-CDA-OH as a raw material. The process includes etherification and deprotection steps to obtain the final product . This method ensures a higher yield and purity suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Maxacalcitol-D6 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and saline . The conditions for these reactions typically involve room temperature and protection from light to maintain the compound’s stability.
Major Products Formed
The major products formed from the reactions of this compound include various analogs and derivatives that exhibit enhanced biological activity and stability .
Scientific Research Applications
Maxacalcitol-D6 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions to study the interaction with vitamin D receptors.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Applied in the treatment of hyperkeratotic cutaneous conditions such as psoriasis and ichthyosis.
Industry: Utilized in the development of new pharmaceutical formulations and therapeutic agents.
Mechanism of Action
Maxacalcitol-D6 exerts its effects by binding to vitamin D receptors and vitamin D receptor-like receptors . This binding leads to the regulation of gene expression and cellular differentiation. The compound is primarily transported by chylomicrons due to its reduced affinity for vitamin D binding protein . This alternative transport mechanism enhances its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Calcitriol: A naturally occurring form of vitamin D3 that also binds to vitamin D receptors but has a higher affinity for vitamin D binding protein.
Paricalcitol: A synthetic analog of vitamin D2 used in the treatment of secondary hyperparathyroidism.
Doxercalciferol: Another synthetic analog of vitamin D2 with similar applications.
Uniqueness of Maxacalcitol-D6
This compound is unique due to its deuterated form, which enhances its stability and reduces its affinity for vitamin D binding protein . This results in improved bioavailability and efficacy compared to other vitamin D analogs.
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3 |
InChI Key |
DTXXSJZBSTYZKE-OXMAATCFSA-N |
SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCO[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Synonyms |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride](/img/structure/B1149966.png)

